Cyclopropyl(1,1-dioxidothiomorpholino)methanone
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Overview
Description
Cyclopropyl(1,1-dioxidothiomorpholino)methanone is a unique organic compound characterized by its cyclopropyl group attached to a methanone moiety, which is further connected to a thiomorpholine ring with a 1,1-dioxide substitution
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(1,1-dioxidothiomorpholino)methanone typically involves the following steps:
Formation of Cyclopropyl Group: The cyclopropyl group can be synthesized through cyclopropanation reactions, often using reagents like diethyl malonate and 1,2-dichloroethane in the presence of catalysts such as sodium iodide.
Thiomorpholine Ring Formation: The thiomorpholine ring is synthesized by reacting appropriate amines with sulfur-containing reagents under controlled conditions.
Final Assembly: The cyclopropyl group and thiomorpholine ring are then coupled through a methanone linkage, often using coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The cyclopropyl group can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
Cyclopropyl(1,1-dioxidothiomorpholino)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structural features.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its structural rigidity and stability make it useful in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropyl(1,1-dioxidothiomorpholino)methanone involves its interaction with molecular targets through its cyclopropyl and thiomorpholine moieties. The cyclopropyl group can stabilize carbocations, while the thiomorpholine ring can participate in hydrogen bonding and other interactions with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Thiomorpholine: A sulfur-containing heterocycle that shares the thiomorpholine ring but lacks the cyclopropyl and methanone moieties.
Uniqueness: this compound is unique due to the combination of its cyclopropyl group, thiomorpholine ring, and methanone linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
cyclopropyl-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c10-8(7-1-2-7)9-3-5-13(11,12)6-4-9/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOISCHDSXJIJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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